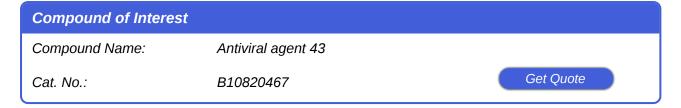


In-Depth Technical Guide: Antiviral Agent 43 (Compound 16)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 43, also referred to as compound 16 in seminal research, is a novel, potent, and orally bioavailable small molecule inhibitor of influenza A virus entry.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its synthesis and evaluation. The information presented is intended to support further research and development of this promising antiviral candidate.

Chemical Structure and Properties

Antiviral agent 43 is an acylated 4-aminopiperidine derivative.[1] The chemical structure and key properties are summarized below.

Chemical Structure:

Physicochemical and Pharmacological Properties

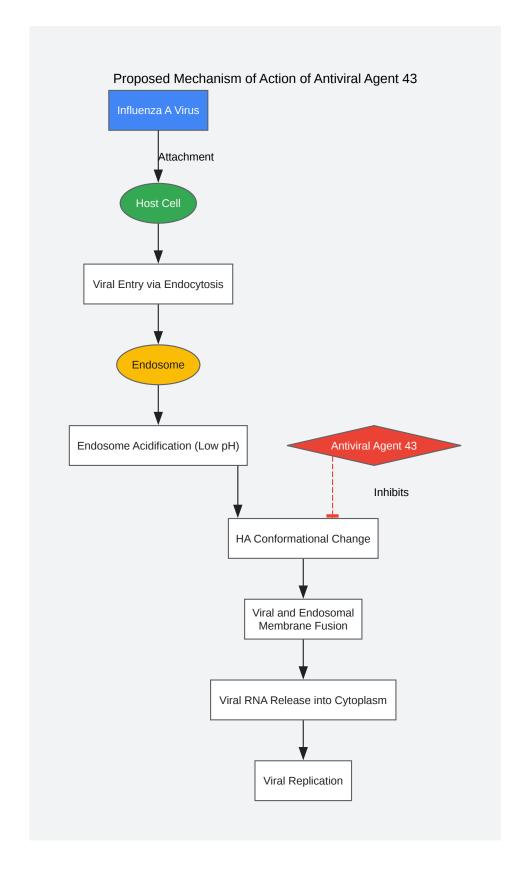


Property	Value	Reference
IUPAC Name	N-(1-(tert-butyl)piperidin-4- yl)-2-chloro-5- (trifluoromethyl)benzamide	
Molecular Formula	C17H22CIF3N2O	[2]
Molecular Weight	362.82 g/mol	[2]
CAS Number	2739990-96-4	_
Appearance	White to off-white solid	_
Solubility	Soluble in DMSO	_
EC50 (PR8-H1N1)	72 nM	_
EC50 (VH04-H5N1)	240 nM	_
Mechanism of Action	Influenza A virus entry inhibitor (targets Hemagglutinin)	

Mechanism of Action

Antiviral agent 43 targets the viral hemagglutinin (HA) protein, a critical component for the entry of influenza A virus into host cells. The proposed mechanism involves the inhibition of the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes. By binding to the HA protein, Antiviral agent 43 stabilizes its pre-fusion state, thereby preventing the release of the viral genome into the cytoplasm and halting the infection at an early stage. Docking studies suggest a binding site for this class of inhibitors on H5N1 HA.





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Proposed mechanism of action of Antiviral Agent 43.



Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.

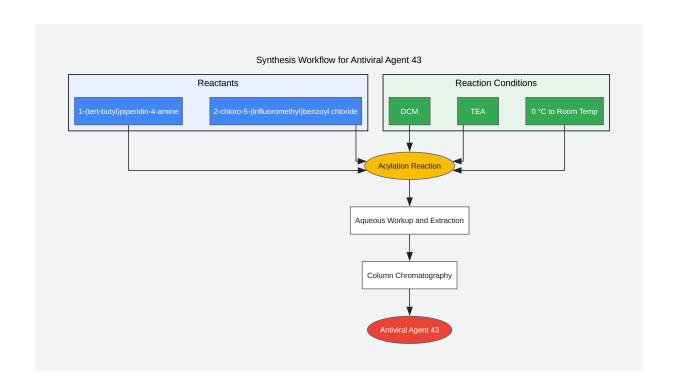
Synthesis of Antiviral Agent 43 (Compound 16)

The synthesis of **Antiviral agent 43** is achieved through a multi-step process, with the final step involving the acylation of a 4-aminopiperidine intermediate.

Final Acylation Step:

- Reactants: 1-(tert-butyl)piperidin-4-amine and 2-chloro-5-(trifluoromethyl)benzoyl chloride.
- Solvent: Dichloromethane (DCM).
- Base: Triethylamine (TEA).
- Procedure: a. Dissolve 1-(tert-butyl)piperidin-4-amine in DCM. b. Add TEA to the solution. c. Cool the reaction mixture to 0 °C. d. Add a solution of 2-chloro-5-(trifluoromethyl)benzoyl chloride in DCM dropwise. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Quench the reaction with water. g. Extract the aqueous layer with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.





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A simplified workflow for the synthesis of **Antiviral Agent 43**.

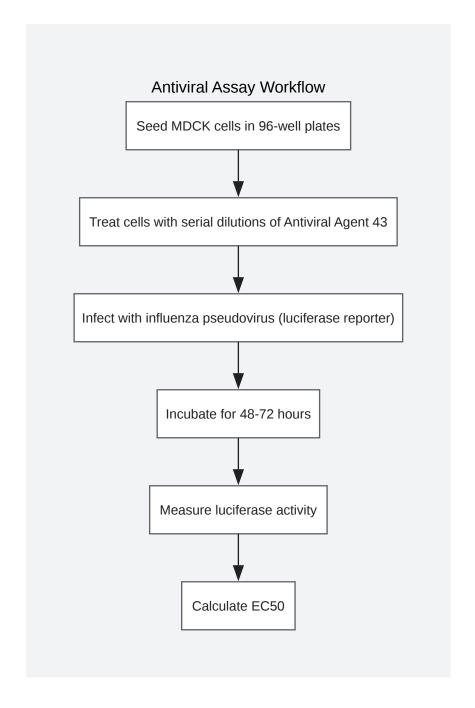
Antiviral Activity Assay (Pseudovirus-based Reporter Assay)

The antiviral activity of **Antiviral agent 43** was determined using a pseudovirus-based reporter assay.

• Cells: Madin-Darby Canine Kidney (MDCK) cells.



- Pseudovirus: Retroviral particles pseudotyped with influenza HA and NA proteins and carrying a luciferase reporter gene.
- Procedure: a. Seed MDCK cells in 96-well plates. b. The following day, treat the cells with serial dilutions of Antiviral agent 43. c. Infect the cells with the influenza pseudovirus. d. Incubate for 48-72 hours. e. Measure luciferase activity using a luminometer. f. Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a nonlinear regression model.





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Workflow for the pseudovirus-based antiviral activity assay.

Synergistic Activity with Oseltamivir

A noteworthy property of **Antiviral agent 43** is its synergistic antiviral activity when used in combination with the neuraminidase inhibitor oseltamivir. This synergy arises from their distinct mechanisms of action, with **Antiviral agent 43** targeting viral entry and oseltamivir inhibiting viral release. Combination therapy could potentially enhance therapeutic efficacy and reduce the emergence of drug-resistant strains.

Conclusion

Antiviral agent 43 (Compound 16) represents a promising lead compound in the development of novel anti-influenza A therapeutics. Its potent activity as a viral entry inhibitor, coupled with its oral bioavailability and synergistic effects with existing drugs, makes it a compelling candidate for further preclinical and clinical investigation. The detailed information provided in this guide is intended to facilitate these future research endeavors.

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- 2. medchemexpress.com [medchemexpress.com]
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